(Z)-Indirubin-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

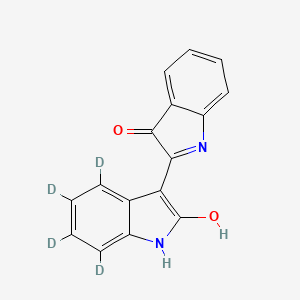

(Z)-Indirubin-d4 is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its biological activity, particularly its role as an inhibitor of cyclin-dependent kinases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of indirubin due to its enhanced stability and distinct mass spectrometric properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Indirubin-d4 typically involves the deuteration of indirubin. One common method is the catalytic hydrogenation of indirubin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-Indirubin-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indirubin-3’-oxime.

Reduction: Reduction reactions can convert it back to its leuco form.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of indirubin, such as indirubin-3’-oxime and halogenated indirubin compounds. These derivatives are often used in further chemical and biological studies.

Aplicaciones Científicas De Investigación

(Z)-Indirubin-d4 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in mass spectrometry due to its distinct isotopic signature.

Biology: Studies on cell cycle regulation and apoptosis often utilize this compound to investigate the role of cyclin-dependent kinases.

Medicine: Research on cancer treatment explores its potential as a therapeutic agent due to its inhibitory effects on cell proliferation.

Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of (Z)-Indirubin-d4 involves its interaction with cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment.

Comparación Con Compuestos Similares

Similar Compounds

Indirubin: The non-deuterated form, known for its biological activity.

Indigo: A structurally related compound with different biological properties.

Indirubin-3’-oxime: A derivative with enhanced inhibitory effects on cyclin-dependent kinases.

Uniqueness

(Z)-Indirubin-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry.

Actividad Biológica

(Z)-Indirubin-d4 is a deuterated derivative of indirubin, a compound known for its significant biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The compound's deuterated form enhances its stability and allows for more precise pharmacokinetic studies due to distinct mass spectrometric properties.

The primary mechanism of action for this compound involves its interaction with CDKs. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This inhibition is particularly relevant in the context of cancer therapies, where uncontrolled cell proliferation is a major concern .

Key Mechanisms:

- Inhibition of Cyclin-Dependent Kinases : The compound competes with ATP for binding to CDKs, effectively halting cell cycle progression.

- Induction of Apoptosis : By disrupting normal cell cycle regulation, this compound can promote programmed cell death in malignant cells .

Therapeutic Applications

-

Cancer Treatment :

- Chronic Myelogenous Leukemia (CML) : Clinical studies have shown that indirubin derivatives, including this compound, can lead to partial or complete remission in CML patients. Over 50% of treated patients experienced significant clinical improvement .

- In Vitro Studies : Research indicates that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and reducing cell viability through CDK inhibition .

-

Metabolic Regulation :

- A study demonstrated that indirubin enhances brown adipose tissue (BAT) activity by upregulating Ucp1 expression, leading to increased energy expenditure and improved glucose homeostasis in mice models subjected to high-fat diets . This suggests potential applications in obesity management and metabolic disorders.

Summary of Key Findings

Comparative Analysis with Other Indirubins

This compound is structurally similar to other indirubins but possesses unique properties due to its deuteration. This provides advantages in stability and analytical applications:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indirubin | Potent CDK inhibitor; used in CML treatment | Non-deuterated form; less stable |

| Indirubin-3’-oxime | Enhanced CDK inhibition; anti-inflammatory properties | Derivative with modified activity |

| This compound | Superior stability; useful in pharmacokinetic studies | Deuterated form allowing precise tracking |

Propiedades

Fórmula molecular |

C16H10N2O2 |

|---|---|

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |

Clave InChI |

JNLNPCNGMHKCKO-DNZPNURCSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.